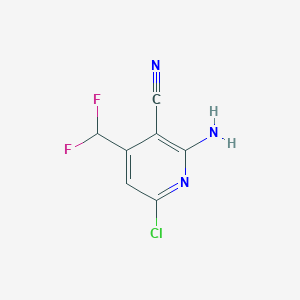
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, and a difluoromethyl group at the 4-position on the nicotinonitrile ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-(difluoromethyl)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide (TBAB) is often used as a catalyst in an aqueous medium to facilitate this reaction . The reaction conditions typically involve moderate temperatures and the use of environmentally friendly solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
科学的研究の応用
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 2-amino-6-chloro-4-(difluoromethyl)nicotinonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of the amino, chloro, and difluoromethyl groups allows the compound to engage in various binding interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-Amino-6-chloro-4-(trifluoromethyl)nicotinonitrile
- 2-Amino-6-chloro-4-(methyl)nicotinonitrile
- 2-Amino-6-chloro-4-(ethyl)nicotinonitrile
Uniqueness
2-Amino-6-chloro-4-(difluoromethyl)nicotinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C7H4ClF2N3 |
|---|---|
分子量 |
203.57 g/mol |
IUPAC名 |
2-amino-6-chloro-4-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClF2N3/c8-5-1-3(6(9)10)4(2-11)7(12)13-5/h1,6H,(H2,12,13) |
InChIキー |
DCCAJSATHNEQCR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Cl)N)C#N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



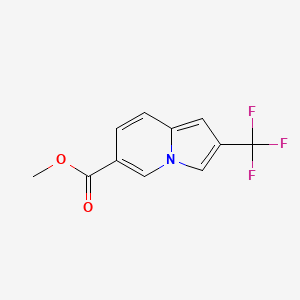
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
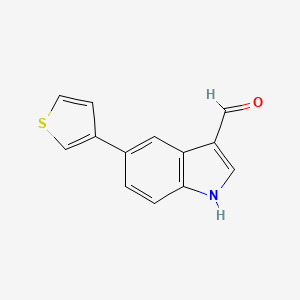
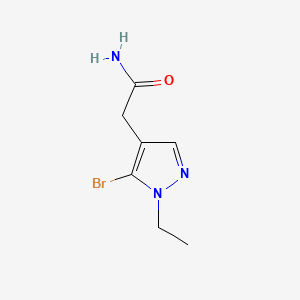
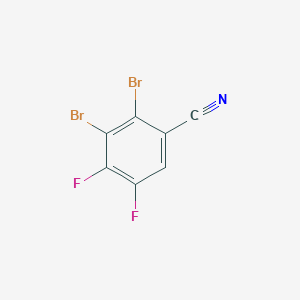
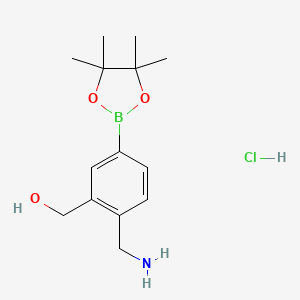

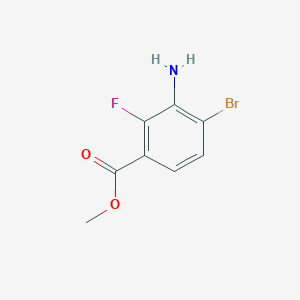
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)


![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
